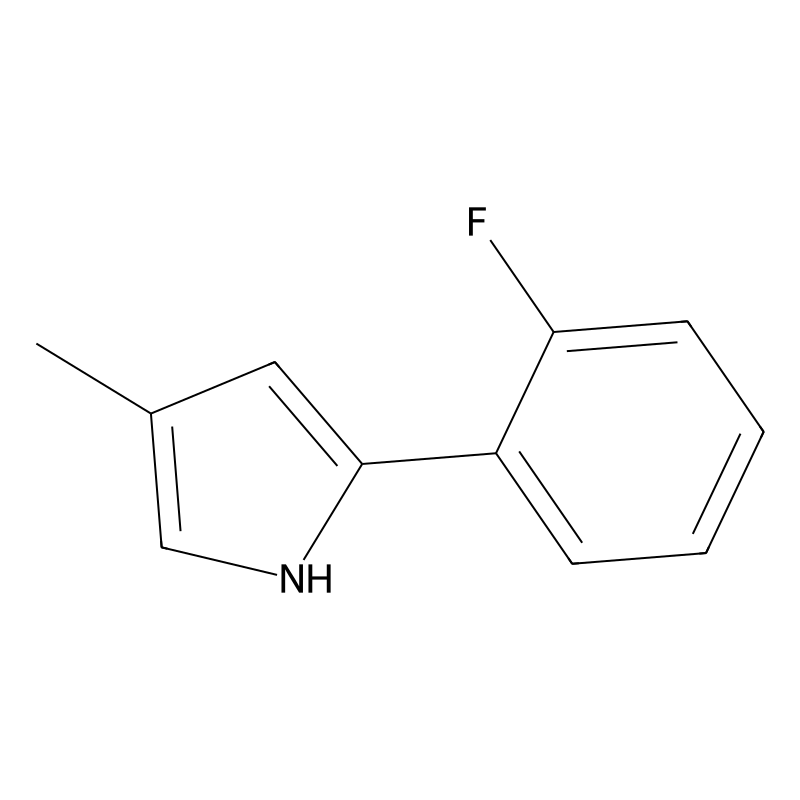2-(2-Fluorophenyl)-4-methyl-1H-pyrrole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-(2-Fluorophenyl)-4-methyl-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds known as pyrroles. The structure features a five-membered pyrrole ring with a nitrogen atom, which is substituted at the 2-position by a fluorophenyl group and at the 4-position by a methyl group. This substitution pattern contributes to the compound's unique electronic and steric properties, making it an interesting subject for various chemical and biological studies.
Chemical Databases
Resources like PubChem https://pubchem.ncbi.nlm.nih.gov/compound/1-4-Methylphenyl-1H-pyrrole-2_5-dione) list the compound but do not mention established research applications.
Limited Commercial Availability
While some commercial suppliers offer the compound [Ambeed.com], the lack of widespread availability suggests it may be a niche research area or a relatively new compound.
Further exploration might involve:
Patent Searches
Patent databases might reveal research into the synthesis or potential applications of 2-(2-Fluorophenyl)-4-methyl-1H-pyrrole.
Scientific Literature Searches
In-depth searches of scientific databases may uncover research articles describing the synthesis or properties of this compound. This could provide clues about potential research applications.
- Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of pyrrole derivatives.
- Reduction: Reduction reactions can be performed using lithium aluminum hydride, yielding reduced forms such as 2-(2-fluorophenyl)-4-methyl-1H-pyrrolidine.
- Substitution: Electrophilic substitution can occur at the pyrrole ring, particularly at the 3-position, using halogens or nitrating agents.
Common Reagents and Conditions- Oxidation: Potassium permanganate in acidic medium.
- Reduction: Lithium aluminum hydride in anhydrous ether.
- Substitution: Halogens (e.g., bromine) in the presence of catalysts like iron(III) chloride.
Synthetic Routes
The synthesis of 2-(2-Fluorophenyl)-4-methyl-1H-pyrrole can be accomplished through various methods. A common approach involves:
- Cyclization Reaction: Reacting 2-fluorobenzaldehyde with 4-methylpyrrole in the presence of a base such as sodium hydride. This reaction typically occurs in an inert solvent like tetrahydrofuran at elevated temperatures to facilitate cyclization.
Industrial Production
For industrial applications, similar synthetic routes can be optimized for larger scale production. Techniques like continuous flow reactors may enhance efficiency and yield, while purification methods such as recrystallization and chromatography ensure high purity of the final product.
2-(2-Fluorophenyl)-4-methyl-1H-pyrrole has several applications across different fields:
- Chemistry: Used as a building block in synthesizing more complex heterocyclic compounds.
- Biology: Investigated for potential therapeutic applications due to its antimicrobial and anticancer properties.
- Medicine: Explored as a lead compound in drug discovery efforts aimed at developing new therapeutic agents.
- Industry: Utilized in producing advanced materials with specific electronic and optical properties.
While specific interaction studies involving 2-(2-Fluorophenyl)-4-methyl-1H-pyrrole are scarce, its structural characteristics suggest that it may interact with various biological targets. The fluorine substituent could influence binding affinities and pharmacokinetic properties, making it a candidate for further investigation in drug development contexts.
Similar Compounds
Several compounds share structural similarities with 2-(2-Fluorophenyl)-4-methyl-1H-pyrrole:
- 2-Phenyl-4-methyl-1H-pyrrole: Lacks the fluorine substituent, which may affect biological activity and chemical reactivity.
- 2-(2-Chlorophenyl)-4-methyl-1H-pyrrole: Contains a chlorine atom instead of fluorine, potentially altering pharmacokinetic properties.
- 2-(2-Bromophenyl)-4-methyl-1H-pyrrole: The presence of a bromine atom can influence reactivity and interactions with biological targets.
Uniqueness
The incorporation of a fluorine atom in 2-(2-Fluorophenyl)-4-methyl-1H-pyrrole imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics enhance its efficacy and selectivity in various applications compared to similar compounds, making it a valuable candidate for further research .








